molecular formula C11H8INO2 B1616383 6-Iodo-2-methylquinoline-4-carboxylic acid CAS No. 433244-12-3

6-Iodo-2-methylquinoline-4-carboxylic acid

Cat. No.: B1616383
CAS No.: 433244-12-3
M. Wt: 313.09 g/mol
InChI Key: GBYQKIVJBNZXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-2-methylquinoline-4-carboxylic acid: is a quinoline derivative with the molecular formula C11H8INO2 . This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Doebner-Von Miller synthesis , which combines aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids . Another method is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions and green chemistry protocols to enhance yield and reduce environmental impact. Methods such as microwave irradiation , ionic liquid media , and ultrasound irradiation have been explored to improve reaction efficiency and product purity .

Properties

IUPAC Name

6-iodo-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYQKIVJBNZXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355396
Record name 6-iodo-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433244-12-3
Record name 6-iodo-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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